Dimethylheptylpyran

Catalog No.
S526200
CAS No.
32904-22-6
M.F
C25H38O2
M. Wt
370.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylheptylpyran

CAS Number

32904-22-6

Product Name

Dimethylheptylpyran

IUPAC Name

6,6,9-trimethyl-3-(3-methyloctan-2-yl)-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

InChI

InChI=1S/C25H38O2/c1-7-8-9-10-17(3)18(4)19-14-22(26)24-20-13-16(2)11-12-21(20)25(5,6)27-23(24)15-19/h14-18,26H,7-13H2,1-6H3

InChI Key

QBEFIFWEOSUTKV-UHFFFAOYSA-N

SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

Solubility

Soluble in DMSO

Synonyms

3-(1,2-dimethylheptyl)-7,8,9,10-tetrahydro-6,6,9-trimethyl-6H-dibenzo(b,d)pyran-1-ol, dimethylheptylpyran (cannabinol analog)

Canonical SMILES

CCCCCC(C)C(C)C1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O

Description

The exact mass of the compound Dimethylheptylpyran is 370.2872 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25516. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Cannabinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cannabinoid Receptor Agonism

DMHP acts as a CB1 receptor agonist, similar to tetrahydrocannabinol (THC), the psychoactive compound in cannabis []. This means it binds to the CB1 receptor, a key player in the endocannabinoid system, and mimics the effects of natural cannabinoids. Research on DMHP helps scientists understand how cannabinoid agonists interact with the CB1 receptor and its role in various physiological processes [, ].

Anti-Nausea Effects

Studies suggest DMHP may possess anti-nausea properties. Research using rat models showed that DMHP, like cannabidiol (CBD), another cannabis compound, could suppress nausea []. This research sheds light on the potential of cannabinoid agonists for treating nausea and vomiting.

Effects on Cortical Activity

Studies have explored the effects of DMHP on cortical activity in animal models. Research on alpha-chloralose-anesthetized cats showed that DMHP, along with THC, could slow down activity in the somatosensory cortex, a brain region involved in processing touch sensations []. This finding contributes to the understanding of how cannabinoids might influence sensory processing in the brain.

Dimethylheptylpyran, often abbreviated as DMHP, is a synthetic analog of tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. It was first synthesized in 1949 during research aimed at understanding the structure of THC. The chemical structure of dimethylheptylpyran is characterized by a dibenzopyran backbone with a 1,2-dimethylheptyl side chain, specifically identified as 3-(1,2-dimethylheptyl)-Δ6a(10a)-THC. This compound appears as a pale yellow, viscous oil that is insoluble in water but soluble in organic solvents like alcohol .

Typical of cannabinoids. It can participate in esterification and acylation reactions to form derivatives such as dimethylheptylpyran acetate. The synthesis of cyclic analogues has been achieved through methods like Pechmann condensation, indicating its versatility in organic synthesis . Additionally, it can react with bases to form quinoid structures under certain conditions, similar to other cannabinoids .

Dimethylheptylpyran exhibits pharmacological effects comparable to those of THC, including sedation and mild hallucinogenic properties. Research indicates that it produces significant physical and mental incapacitation, along with orthostatic hypotension—lowering blood pressure upon standing . Its potency is reported to be higher than that of THC, making it a subject of interest in cannabinoid research for its potential therapeutic applications .

The synthesis of dimethylheptylpyran involves several steps:

  • Initial Synthesis: The compound can be synthesized from resorcinol through the Pechmann condensation with appropriate alkylating agents.
  • Formation of Derivatives: Further modifications can lead to the formation of various esters and cyclic analogues.
  • Purification: Techniques such as distillation and chromatography are typically employed to purify the synthesized product .

Dimethylheptylpyran has potential applications in pharmacology due to its psychoactive properties. Its sedative effects make it a candidate for research into treatments for anxiety and other mood disorders. Furthermore, its unique profile compared to THC may offer insights into developing new cannabinoid-based therapies that could minimize side effects associated with traditional cannabis use .

Studies on the interactions of dimethylheptylpyran with other compounds have shown that it can influence cardiovascular responses when administered alongside THC. Both compounds have been observed to increase heart rate dose-dependently when injected intraperitoneally in animal models . This interaction suggests a complex relationship between different cannabinoids that could inform future therapeutic strategies.

Several compounds share structural and functional similarities with dimethylheptylpyran. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
TetrahydrocannabinolContains a pentyl side chainPrimary psychoactive component in cannabis
CannabinolDerived from THC via oxidationLess potent than THC; has sedative properties
CannabidiolNon-psychoactive; different side chainKnown for therapeutic effects without intoxication
Δ8-TetrahydrocannabinolIsomer of THC; similar psychoactive effectsMilder effects compared to Δ9-THC

Dimethylheptylpyran's unique 1,2-dimethylheptyl side chain differentiates it from these compounds, contributing to its distinct potency and pharmacological profile. Its structural variations allow for diverse biological activities and potential therapeutic uses that are still being explored in scientific research .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.3

Exact Mass

370.2872

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

944O1KA97G

Other CAS

32904-22-6

Wikipedia

Alpha-6,10a-dimethylheptyl-tetrahydrocannabinol

Dates

Modify: 2024-04-14
1: Osgood PF, Howes JF. delta9-Tetrahydrocannabinol and dimethylheptylpyran induced tachycardia in the conscious rat. Life Sci. 1977 Nov 1;21(9):1329-36. PubMed PMID: 927033.
2: Razdan RK, Dalzel HC. Drugs derived from cannabinoids. 6. Synthesis of cyclic analogues of dimethylheptylpyran. J Med Chem. 1976 May;19(5):719-21. PubMed PMID: 1271414.
3: Wilkison DM, Pontzer N, Hosko MJ. Slowing of cortical somatosensory evoked activity by delta 9-tetrahydrocannabinol and dimethylheptylpyran in alpha-chloralose-anesthetized cats. Neuropharmacology. 1982 Jul;21(7):705-9. PubMed PMID: 6289158.

Explore Compound Types